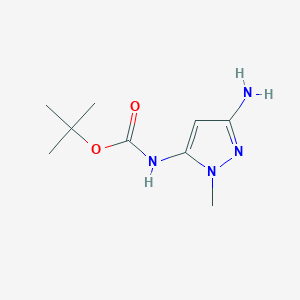
5-(3,4-dichlorophenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-dichlorophenyl)pyrimidin-2-amine, also known as 3,4-dichlorophenylpyrimidine-2-amine, is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound is a member of the pyrimidine class of heterocyclic compounds and has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-(5-(3,4-dichlorophenyl)pyrimidin-2-aminephenyl)pyrimidin-2-amine has been found to have a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including those containing nitrogen, sulfur, and phosphorus. It has also been used in the synthesis of a variety of heterocyclic compounds, such as pyrimidines, quinolines, and pyridines. Additionally, it has been found to be useful in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
Wirkmechanismus
The mechanism of action of 5-(5-(3,4-dichlorophenyl)pyrimidin-2-aminephenyl)pyrimidin-2-amine is not fully understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase, which is responsible for the production of prostaglandins. Prostaglandins are hormones that play an important role in many physiological processes, including inflammation, pain, and fever. By inhibiting the production of prostaglandins, 5-(5-(3,4-dichlorophenyl)pyrimidin-2-aminephenyl)pyrimidin-2-amine can have a wide range of effects on the body.
Biochemical and Physiological Effects
5-(5-(3,4-dichlorophenyl)pyrimidin-2-aminephenyl)pyrimidin-2-amine has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. Additionally, it has been found to have anti-convulsant, anti-tumor, and anti-cancer effects. It has also been found to have antithrombotic and anti-angiogenic effects. Finally, it has been found to have antidiabetic, antifungal, and antiviral effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(5-(3,4-dichlorophenyl)pyrimidin-2-aminephenyl)pyrimidin-2-amine in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and is readily available. Additionally, it is relatively inexpensive and can be used in a variety of experiments. However, it is important to note that it is toxic and can be hazardous if not handled properly. Additionally, it can be difficult to control the concentration of the compound in a given experiment.
Zukünftige Richtungen
The potential applications of 5-(5-(3,4-dichlorophenyl)pyrimidin-2-aminephenyl)pyrimidin-2-amine are numerous and there are a variety of potential future directions for research. One potential future direction is the development of novel compounds based on this compound, such as derivatives with improved pharmacological properties. Additionally, further research into the mechanism of action and biochemical and physiological effects of this compound could lead to the development of novel therapeutic agents. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods.
Synthesemethoden
The synthesis of 5-(5-(3,4-dichlorophenyl)pyrimidin-2-aminephenyl)pyrimidin-2-amine can be achieved through a variety of methods. One of the most common methods is the reaction of 5-(3,4-dichlorophenyl)pyrimidin-2-amine-phenyl-amine with pyrimidine-2-carboxylic acid. This reaction is typically done in the presence of a base such as potassium carbonate and a catalyst such as palladium acetate. The reaction is typically carried out at a temperature of around 100°C and can be completed in approximately 24 hours. The yield of the reaction is typically around 80-90%.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(3,4-dichlorophenyl)pyrimidin-2-amine involves the reaction of 3,4-dichlorobenzonitrile with guanidine followed by reduction of the resulting intermediate.", "Starting Materials": [ "3,4-dichlorobenzonitrile", "guanidine", "reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: React 3,4-dichlorobenzonitrile with guanidine in the presence of a suitable solvent (e.g. ethanol) and a base (e.g. potassium carbonate) to form 5-(3,4-dichlorophenyl)pyrimidine-2,4-diamine intermediate.", "Step 2: Reduce the intermediate using a suitable reducing agent (e.g. sodium borohydride) in the presence of a suitable solvent (e.g. methanol) to form 5-(3,4-dichlorophenyl)pyrimidin-2-amine.", "Step 3: Purify the final product using standard techniques such as recrystallization or column chromatography." ] } | |
CAS-Nummer |
1111111-91-1 |
Molekularformel |
C10H7Cl2N3 |
Molekulargewicht |
240.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



